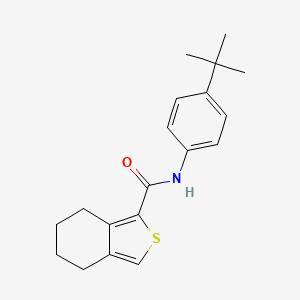

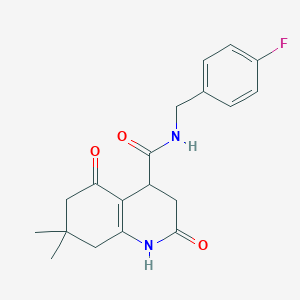

![molecular formula C19H31N5O B5548006 8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , typically involves key steps such as Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This approach allows for the introduction of a variety of substituents, showcasing the synthetic versatility of this class of compounds (Yang et al., 2008).

Aplicaciones Científicas De Investigación

Novel Scaffold Synthesis for Drug Discovery

The synthesis of novel spiro scaffolds inspired by bioactive natural products, such as histrionicotoxins, has been reported. These scaffolds, including diazaspirocycles, are designed as ready-to-use building blocks for lead generation libraries, utilizing amide formation or reductive amination procedures. The synthesis involves robust methods, including ring-closing metathesis (RCM) and bromine-mediated cyclization, to construct complex diazaspiro[5.5]undecane and related ring systems. This approach offers a versatile platform for the development of new chemical entities with potential therapeutic applications (Jenkins et al., 2009).

Structural Determinants and Binding Affinity

In the context of γ-aminobutyric acid type A receptor (GABAAR) antagonists, structural studies on 3,9-diazaspiro[5.5]undecane-based compounds have highlighted the importance of the spirocyclic benzamide moiety. This moiety compensates for the conventional acidic moiety typically required for GABAAR ligands. Such insights are crucial for the rational design of ligands with selective binding affinity, offering a pathway to explore the immunomodulatory potential of these compounds (Bavo et al., 2021).

Microwave-Assisted Solid-Phase Synthesis

The microwave-assisted solid-phase synthesis of diazaspirocycles, including 3,9-diazaspiro[5.5]undecanes, demonstrates an efficient approach to constructing these complex structures. The method relies on the annulation of primary amines with resin-bound bismesylates, facilitated by a novel resin linker, enabling the synthesis under mildly acidic conditions free of contaminating byproducts. This technique represents a significant advancement in the synthesis of nitrogen-containing spiro heterocycles, which are valuable in medicinal chemistry (Macleod et al., 2006).

Propiedades

IUPAC Name |

8-(2-amino-6-methylpyrimidin-4-yl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O/c1-14(2)6-10-24-13-19(8-5-17(24)25)7-4-9-23(12-19)16-11-15(3)21-18(20)22-16/h11,14H,4-10,12-13H2,1-3H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIQPRZUJZFXFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)

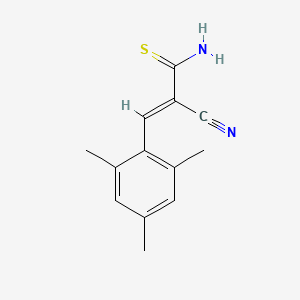

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)

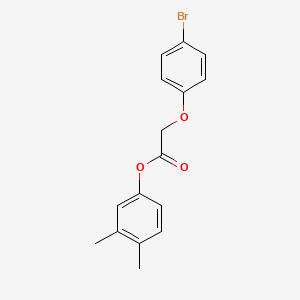

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)